Sodium lauryl ether sulfate

Beschreibung

Overview of Anionic Surfactant Class and Sodium Lauryl Ether Sulfate (B86663) within Scientific Discourse

Anionic surfactants are a major class of surfactants characterized by a negatively charged hydrophilic head group. wisdomlib.orgfirp-ula.org This class of surfactants, which accounts for a significant portion of the world's surfactant production, is known for its strong cleaning and foaming properties. firp-ula.org Common examples of anionic surfactants include sodium lauryl sulfate (SLS), alkylbenzene sulfonates, and SLES. firp-ula.orgrsc.org

Within scientific discourse, Sodium Lauryl Ether Sulfate is recognized as an alkyl ethoxysulfate (AES). acs.org Its chemical formula is CH3(CH2)x(OCH2CH2)nOSO3Na, where 'n' represents the number of ethoxy groups. acs.org The presence of these ethoxy groups distinguishes SLES from sodium lauryl sulfate (SLS) and contributes to its milder properties. madebyrisch.co.zacetjournal.it SLES is synthesized through the ethoxylation of dodecyl alcohol, which can be derived from sources like palm kernel oil or coconut oil, followed by sulfation and neutralization. wikipedia.orggreenagrochem.com

The scientific community actively investigates the behavior of SLES in aqueous solutions, particularly its ability to form micelles. greenagrochem.comnih.gov These micelles, which are aggregates of surfactant molecules, are crucial for the emulsifying and cleaning actions of SLES. greenagrochem.com Research also explores the interactions of SLES with other components in a formulation, such as polymers and other types of surfactants. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Appearance | Typically a clear to yellowish viscous liquid or paste. greenagrochem.com |

| Chemical Formula | C12H25(OCH2CH2)nOSO3Na greenagrochem.com |

| Solubility | Highly soluble in both hard and soft water. greenagrochem.comatamanchemicals.com |

| pH (aqueous solution) | Slightly acidic to neutral (pH 6.5–8.5). greenagrochem.com |

| Nature | Anionic surfactant. wikipedia.org |

Historical Context of this compound Research and Development

The development of this compound is closely linked to the history of synthetic detergents. Sodium Lauryl Sulfate (SLS) was first introduced in the 1930s for industrial applications. madebyrisch.co.za As awareness of skin irritation from detergents grew, the chemical industry developed SLES as a milder alternative. madebyrisch.co.za By the mid-20th century, SLES had become a preferred surfactant in many personal care products due to its reduced irritation potential. madebyrisch.co.za

The first sulfonation production line for SLES was introduced in China in 1985, marking a significant step in its global production. hnlcaw.com The manufacturing process for SLES has evolved, with methods such as the ethoxylation of dodecyl alcohol followed by sulfation and neutralization becoming standard. wikipedia.orgresearchgate.netyoutube.com Research has also explored different production routes, including the Ziegler and OXO processes for producing the fatty alcohol precursor. chemi.co.za

Fundamental Research Questions Driving this compound Studies

A significant portion of academic research on SLES focuses on understanding its behavior at a molecular level and its performance in various applications. Key research questions include:

Micelle Formation and Phase Behavior: A primary area of investigation is the self-assembly of SLES molecules into micelles in aqueous solutions. acs.orgnih.gov Researchers study the critical micelle concentration (cmc), micelle size and shape, and the factors influencing these properties, such as the number of ethoxy groups (n). acs.orgresearchgate.net Dissipative particle dynamics (DPD) simulations are often used to model the phase diagram of SLES in water, including the formation of lyotropic liquid crystal phases at higher concentrations. acs.orgnih.gov

Interaction with Other Molecules: Scientific studies frequently explore the interactions between SLES and other components in a formulation. This includes investigating the synergistic effects when SLES is mixed with other surfactants, such as nonionic or amphoteric surfactants, and its interaction with polymers like guar (B607891) gum. nih.govresearchgate.netchemistryconnection.com

Performance in Specific Applications: Research is also driven by the need to optimize the performance of SLES in various industrial applications. This includes its role as an emulsifier in emulsion polymerization to create stable polymer dispersions. enaspol.euenaspol.eupcc.eu Another significant area of research is its application in enhanced oil recovery (EOR), where its ability to reduce interfacial tension between oil and water is crucial for improving oil extraction from reservoirs. piche.org.pkresearchgate.netacademicjournals.org

Biodegradation and Environmental Fate: The environmental impact of SLES is another critical research area. Studies investigate its biodegradability under both aerobic and anaerobic conditions. greenagrochem.comnih.gov Research has identified bacteria, such as Pseudomonas species, that can degrade SLES under nitrate-reducing conditions, which is relevant for its fate in wastewater treatment plants. nih.govd-nb.info

Comparison with Other Surfactants: A recurring theme in SLES research is its comparison with sodium lauryl sulfate (SLS). Studies have compared their efficacy in applications like the decellularization of tissues for tissue engineering, where SLES has been shown to be a milder alternative that better preserves the extracellular matrix. cetjournal.it

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-dioxane (B91453) |

| Alkylbenzene sulfonates |

| Alkyl polyglucoside |

| Ammonium (B1175870) lauryl sulfate |

| Chlorosulfonic acid |

| Cocamidopropyl betaine |

| Decyl glucoside |

| Dodecyl alcohol |

| Ethanol (B145695) |

| Ethylene (B1197577) oxide |

| Lauryl alcohol |

| Lutensol TO-3 |

| Lutensol XP-50 |

| Lutensol XL-70 |

| Sodium cocoyl isethionate |

| Sodium dodecyl sulfate |

| Sodium hydroxide |

| Sodium laureth sulfate |

| This compound |

| Sodium lauryl sulfate |

| Sodium pareth sulfate |

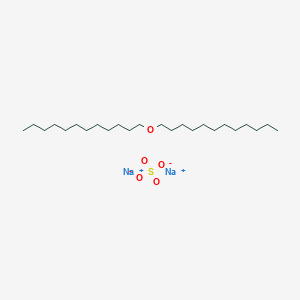

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRDGHCVNAOIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68585-34-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Toxicological and Biomedical Research on Sodium Lauryl Ether Sulfate

Dermal and Ocular Irritation Research

Mechanisms of Dermal Barrier Disruption by Sodium Lauryl Ether Sulfate (B86663)

Sodium Lauryl Ether Sulfate (SLES) is known to cause skin irritation, a phenomenon attributed to its interaction with the stratum corneum, the outermost layer of the epidermis. The primary mechanism of irritation involves the disruption of the skin's barrier function through several concurrent actions. researchgate.netcis.ac.jp SLES binds to proteins and lipids in the epidermal layer, leading to their solubilization. nih.gov This interaction can degrade the structure of proteins like keratin (B1170402) and cause them to denature. researchgate.net

The surfactant properties of SLES disrupt the highly organized structure of the intracellular lipids within the stratum corneum. longdom.org This disorganization of lipids, along with the direct action on corneocytes causing them to swell, contributes to an increase in transepidermal water loss (TEWL), a key indicator of a compromised skin barrier. longdom.orgeuropa.eumdpi.com Furthermore, exposure to SLES can elevate the pH of the stratum corneum, which may alter lipid synthesis in this layer. europa.eu This cascade of events destabilizes the structural integrity of the skin, making it more permeable and susceptible to irritation. nih.gov

Research has shown that SLES can induce changes in the expression of key proteins involved in keratinocyte differentiation and desquamation. For instance, exposure to sodium lauryl sulfate (SLS), a closely related surfactant, has been found to alter the mRNA expression of involucrin, transglutaminase 1, and profilaggrin. nih.govmdpi.com It also affects enzymes responsible for the degradation of corneodesmosomes, the structures that hold corneocytes together. nih.gov Specifically, a decrease in the mRNA expression of kallikrein-7 and kallikrein-5 has been observed following exposure. nih.gov These molecular changes underscore the profound effect of SLES on the cellular and structural components of the epidermal barrier.

In Vitro and In Vivo Models for Skin Irritation Assessment

A variety of models are employed to study the skin irritation potential of this compound (SLES) and other surfactants. These models can be broadly categorized into in vivo and in vitro systems, each providing unique insights into the mechanisms of irritation.

In Vivo Models: Human and animal models are utilized to observe the effects of SLES in a living system. In human studies, patch testing is a common method where a solution of SLES is applied to the skin under an occlusive patch for a specified duration. nih.govtermedia.pl The resulting skin reaction, including erythema (redness) and dryness, is then visually scored. nih.gov Biophysical parameters such as transepidermal water loss (TEWL), skin capacitance (hydration), and blood flow are also measured to quantify the extent of irritation. nih.gov Open assay models, which involve washing procedures, are also used to better approximate consumer use and to study subclinical, non-erythematous irritation. nih.gov Animal models, such as rabbits and mice, have also been used in patch tests to evaluate the concentration- and time-dependent effects of SLES on the skin, observing for signs like erythema, edema, and cellular infiltration. longdom.org

In Vitro Models: In vitro models, particularly reconstructed human epidermis (RHE) models like EpiDerm™ and SkinEthic™, have become crucial for assessing skin irritation potential, offering an alternative to animal testing. episkin.comnih.govdrirenaeris.commattek.comeurofins.de These models consist of human-derived epidermal keratinocytes cultured to form a three-dimensional structure that mimics the human epidermis, complete with a functional stratum corneum. mattek.comeurofins.deeuropa.eu Test substances are applied topically to these tissues, and irritation potential is typically assessed by measuring cell viability using assays like the MTT assay. europa.euresearchgate.net A significant reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant. europa.eu In addition to cell viability, the release of inflammatory mediators such as interleukin-1 alpha (IL-1α) can be measured as an endpoint for irritation. episkin.comdrirenaeris.com These models have shown good correlation with in vivo results and are used for screening the irritation potential of cosmetic and chemical ingredients. episkin.comdrirenaeris.com

| Model Type | Description | Key Parameters Measured | Examples/Applications |

|---|---|---|---|

| In Vivo - Human Patch Test | Application of SLES solution to human skin under an occlusive or open patch. | Visual scoring (erythema, dryness), TEWL, skin capacitance, blood flow. nih.gov | Assessing irritation potential and skin barrier function changes in response to SLES. nih.govtermedia.pl |

| In Vivo - Animal Models | Application of SLES to animal skin (e.g., rabbits, mice). | Erythema, edema, thickening, leucocyte infiltration. longdom.org | Determining dose- and time-dependent irritation effects. longdom.org |

| In Vitro - Reconstructed Human Epidermis (RHE) | 3D tissue models (e.g., EpiDerm™, SkinEthic™) mimicking human epidermis. mattek.comeurofins.de | Cell viability (MTT assay), release of inflammatory cytokines (e.g., IL-1α). episkin.comeuropa.eu | Screening for skin irritation potential as an alternative to animal testing. nih.govdrirenaeris.com |

Ocular Irritation Studies and Corneal Healing Effects

Research into the ocular effects of this compound (SLES) and similar surfactants has utilized both in vivo and in vitro models to assess irritation potential and impacts on corneal health. longdom.orgresearchgate.net

In vivo studies, often conducted on rabbits, have shown that SLES can cause ocular irritation, with the severity being dependent on the concentration. researchgate.net Symptoms observed include conjunctival redness, tearing, discharge, photophobia, and edema. researchgate.net Histological examination following exposure can reveal changes to the corneal and conjunctival epithelium, and in some cases, effects on the corneal stroma. nih.gov Studies have indicated that the effects of SLES can be more pronounced with increased concentration and exposure time, potentially leading to an accumulation in eye tissues. researchgate.net Research has also explored the impact of surfactants on the healing process of the cornea, noting that exposure to high concentrations of sodium lauryl sulfate (SLS) after physical or chemical damage can slow the healing process. nih.gov

In vitro models provide an alternative to animal testing for ocular irritation. The Bovine Corneal Opacity and Permeability (BCOP) assay is one such method, using isolated bovine corneas to measure changes in opacity and permeability to fluorescein (B123965) as indicators of irritation. researchgate.net For surfactants like SLES, the permeability measurement is often the primary endpoint, as they may not cause significant opacity but can damage the corneal epithelium. researchgate.net Reconstructed human corneal epithelial (HCE) models, such as the SkinEthic™ HCE, are also used to evaluate eye irritation potential by assessing cytotoxicity through methods like the MTT assay. arvojournals.org These models offer a platform to study the mechanisms of ocular toxicity and the effects of substances on corneal cell viability and barrier function. arvojournals.orgmdpi.com Furthermore, ex vivo eye irritation test (EVEIT) systems using animal corneas have been employed to study the corneal healing process following exposure to various substances. arvojournals.org

| Study Type | Model | Key Findings/Observations | Reference |

|---|---|---|---|

| In Vivo | Rabbit Eye | Concentration-dependent irritation, including conjunctival redness, edema, and discharge. researchgate.net Increased concentration and time can lead to more severe corneal damage. researchgate.net | researchgate.net |

| In Vitro | Bovine Corneal Opacity and Permeability (BCOP) | Surfactants primarily cause epithelial damage, leading to increased permeability rather than significant opacity. researchgate.net | researchgate.net |

| In Vitro | Reconstructed Human Corneal Epithelium (HCE) | Used to assess cytotoxicity and predict ocular irritation potential as an alternative to animal testing. arvojournals.org | arvojournals.org |

| Ex Vivo | Ex Vivo Eye Irritation Test (EVEIT) | Evaluates the impact of substances on the corneal healing process. arvojournals.org | arvojournals.org |

Modulation of Irritation by Co-formulation Components

The irritation potential of this compound (SLES) can be significantly influenced by the other ingredients present in a formulation. Research has demonstrated that co-formulants can either mitigate or exacerbate the irritating effects of SLES.

Furthermore, ingredients like ectoine (B1671093), an amino acid, have been shown to reduce the irritation potential of anionic surfactants like SLES. mdpi.com When added to surfactant solutions, ectoine can decrease the ability of the surfactant to solubilize model sebum and can also reduce cytotoxicity. mdpi.com Similarly, the inclusion of emollients and other beneficial agents can help to counteract the drying and irritating effects of surfactants. drirenaeris.com For instance, glycerol (B35011) is known to protect against irritants and accelerate the recovery of irritated skin by enhancing the water-holding capacity of the stratum corneum. nih.gov

Systemic Exposure and Toxicokinetics of this compound

Dermal Absorption and Percutaneous Penetration Studies

The process of a substance passing through the skin is known as percutaneous or dermal absorption, which involves penetration into the stratum corneum, permeation through the different skin layers, and ultimately resorption into the systemic circulation. europa.eu The stratum corneum serves as the primary barrier to the penetration of foreign substances. europa.eu

Studies on the dermal absorption of sodium lauryl sulfate (SLS), a related surfactant, indicate that its penetration through the skin is generally limited. europa.eu In vitro studies using human skin have shown that while SLS can disrupt the skin barrier, the amount that penetrates into the dermis and is available for systemic absorption is expected to be very low. europa.eu

The physicochemical properties of a substance, particularly its lipophilicity, play a crucial role in its ability to penetrate the skin. Research has shown that pretreatment of the skin with SLS can increase the permeability for more hydrophilic compounds, but not for highly lipophilic compounds. researchgate.netresearchgate.net This suggests that the barrier disruption caused by SLS preferentially facilitates the passage of water-soluble substances. The enhancement of percutaneous absorption is also dependent on the concentration of SLS used. researchgate.net

Recent research on other types of surfactants, such as quaternary ammonium (B1175870) compounds (QACs), has highlighted the importance of factors like lipophilicity (log Kow), molecular weight, and chain length in determining their skin accumulation and penetration behaviors. acs.org While specific toxicokinetic data for SLES is limited, the general principles of dermal absorption suggest that its systemic exposure following topical application is likely to be low due to its molecular properties and the barrier function of the skin. europa.eu

Metabolism and Excretion Pathways of this compound

This compound (SLES) and its close relative, sodium lauryl sulfate (SLS), are readily absorbed in the gastrointestinal tract following oral ingestion. europa.eu Once absorbed, these substances are metabolized in the body primarily through omega and beta-oxidation of the carbon chain. europa.eu This metabolic process breaks down the molecule into smaller, more water-soluble metabolites. nih.gov

Studies on alkyl ether sulfates (AES), the category to which SLES belongs, indicate that they are extensively metabolized and subsequently eliminated from the body. industrialchemicals.gov.au The primary route of excretion for these metabolites is through the urine and feces. nih.gov In some instances, minor amounts may also be expelled through expired breath. nih.gov The rapid metabolism and excretion of SLES and its related compounds suggest a low potential for systemic toxicity, as the body efficiently processes and removes them. europa.eu

Bioaccumulation Potential Assessments

The bioaccumulation potential of a substance refers to its ability to accumulate in living organisms over time. For this compound, assessments have consistently indicated a low potential for bioaccumulation. redox.comittehadchemicals.comittehadchemicals.com This is largely attributed to its chemical properties, particularly its relatively low octanol-water partition coefficient (Log Pow), which has been reported to be 0.3. redox.comittehadchemicals.comittehadchemicals.com A low Log Pow value generally corresponds to lower lipid solubility and, consequently, a reduced tendency to be stored in the fatty tissues of organisms.

Furthermore, SLES is readily biodegradable, meaning it is efficiently broken down by microorganisms in the environment. ittehadchemicals.comittehadchemicals.com This rapid degradation, combined with its low partition coefficient, contributes to its minimal persistence and accumulation in environmental compartments. reach-serv.com Bioconcentration factor (BCF) values, which quantify the accumulation of a chemical in an organism from the surrounding environment, are predicted to be low for SLES. For instance, one prediction estimated a BCF of 71, a value well below the threshold that would classify it as accumulative. reach-serv.com

Table 1: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Log Pow (Octanol-Water Partition Coefficient) | 0.3 | Low lipophilicity, indicating low potential to be stored in fatty tissue. | redox.comittehadchemicals.comittehadchemicals.com |

| Bioconcentration Factor (BCF) | Predicted at 71 | Significantly below the threshold for being considered bioaccumulative. | reach-serv.com |

| Biodegradability | Readily biodegradable | Quickly broken down by microorganisms in the environment. | ittehadchemicals.comittehadchemicals.com |

Sensitization and Immunological Response Research

Mechanisms of Allergic Contact Dermatitis Induction by this compound

This compound (SLES) is a known skin irritant, and its mechanism of inducing skin reactions is primarily through irritant contact dermatitis rather than a true allergic sensitization. redox.comcir-safety.org The irritant effect of SLES is concentration-dependent. cir-safety.org

The primary mechanism by which SLES causes irritation is through the disruption of the skin's natural barrier function. jintegrativederm.org As a surfactant, SLES has amphiphilic properties, meaning it has both water-loving (hydrophilic) and oil-loving (hydrophobic) parts. jintegrativederm.org This structure allows it to disrupt the lipid bilayers in the stratum corneum, the outermost layer of the skin. jintegrativederm.org This disruption of lipids, which are crucial for maintaining the skin's barrier integrity, leads to increased transepidermal water loss (TEWL) and allows for deeper penetration of SLES and other potential irritants or allergens. jintegrativederm.orgnih.gov

When SLES penetrates the skin and reaches viable keratinocytes (the main cells of the epidermis), it can denature proteins and disrupt cell membranes, triggering an inflammatory response. jintegrativederm.org This inflammatory cascade involves the release of pro-inflammatory cytokines and chemokines, leading to the clinical signs of irritation such as redness, itching, and scaling. jintegrativederm.orgmdpi.com

Studies have shown that individuals with a predisposition to atopic dermatitis may be more susceptible to the irritant effects of SLES. researchgate.net Furthermore, research suggests that low levels of certain ceramides, which are key lipid components of the skin barrier, may increase an individual's proclivity to SLES-induced irritant contact dermatitis. nih.gov It is important to note that while SLES can cause significant irritation and inflammation, it is not considered a sensitizer (B1316253) in the context of inducing a classic allergic contact dermatitis, which involves a specific immune memory response. redox.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (SLES) |

| Sodium lauryl sulfate (SLS) |

| 1,4-Dioxane (B91453) |

| Ethylene (B1197577) oxide |

| Alkyl ether sulfates (AES) |

| Ceramides |

| Keratinocytes |

| Cytokines |

Human Patch Test Studies and Sensitivity Profiling

This compound (SLES) has been a subject of extensive research to characterize its potential for skin irritation and sensitivity in humans. Human patch test studies are a primary method for evaluating these effects.

In comparative studies, SLES has demonstrated a milder irritant potential compared to its precursor, Sodium Lauryl Sulfate (SLS). researchgate.netnih.govstppgroup.comolssonhaircare.com One study performing patch tests with various concentrations (0.125% to 2.0%) and exposure times (6, 12, and 24 hours) found a pronounced reaction to SLS but a far milder one to SLES. nih.gov The irritation from SLES was detectably significant up to day 7 of the observation period. nih.gov Another study noted that while SLS can cause skin irritation if left on for prolonged periods, SLES is considered gentler on the skin. olssonhaircare.com

The concentration of SLES and the duration of exposure are key factors influencing the skin's reaction. nih.gov Studies have shown that at concentrations of 5% to 5.6%, SLES produced no irritation, while mild erythema and edema were observed at concentrations of 6% to 26%. industrialchemicals.gov.au Severe irritation was noted at higher concentrations of 15%, 25%, 28%, and 30%. industrialchemicals.gov.au Interestingly, repeated applications of a 15% solution led to severe irritation, whereas a 17.5% solution in a similar study only caused mild irritation. industrialchemicals.gov.au A 21-day subchronic dermal study with a 1.25% solution found it to be highly irritating. industrialchemicals.gov.au

Interactive Table: Human Patch Test Findings for SLES

| Concentration | Exposure Time | Observed Effects | Source |

|---|---|---|---|

| 0.125% - 2.0% | 6, 12, 24 hours | Milder reaction compared to SLS. nih.gov | nih.gov |

| 5% - 5.6% | 24 - 48 hours (occlusive) | No irritation. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 6% - 10% | 24 - 48 hours (occlusive) | Mild erythema and oedema. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 15% | 3 consecutive days | Severe irritation. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 17.5% | 24 - 48 hours (occlusive) | Mild erythema and oedema. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 18% | 24 hours (occlusive) | Low level of irritation in 3 of 20 subjects; mild irritation in 11 of 20 subjects in a separate test. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 26% | 24 - 48 hours (occlusive) | Mild erythema and oedema. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 0.5% | Not specified | No primary irritation or sensitisation in 196 subjects. industrialchemicals.gov.au | industrialchemicals.gov.au |

| 1.25% | 21-day subchronic | Highly irritating. industrialchemicals.gov.au | industrialchemicals.gov.au |

Oral Toxicity and Gastrointestinal System Research

Acute and Subchronic Oral Toxicity Studies

The oral toxicity of SLES has been evaluated in animal studies to determine its effects upon ingestion.

Acute oral toxicity studies in rats have reported a median lethal dose (LD50) of 3.2 or 3.38 mL/kg. industrialchemicals.gov.au Another study indicated an LD50 greater than 2.9 g/kg. industrialchemicals.gov.au These findings suggest a low acute oral toxicity profile for sodium laureth sulfate in rats. industrialchemicals.gov.au Effects observed at or near the LD50 dosage included lethargy and diarrhea. industrialchemicals.gov.au For comparison, the acute oral LD50 of the related compound, sodium lauryl sulfate (SLS), in rats is reported to be between 977 and 1427 mg/kg bw. industrialchemicals.gov.au

Subchronic oral toxicity studies provide insight into the effects of repeated exposure over a longer period. A 90-day feeding study in rats with sodium lauryl sulfate at concentrations up to 5000 ppm (equivalent to 430 mg/kg bw/day) resulted in increased liver weight in females at the highest dose, but without any associated histopathological changes. industrialchemicals.gov.au This effect was not considered adverse, leading to a No-Observed-Adverse-Effect Level (NOAEL) of over 430 mg/kg bw/day in that study. industrialchemicals.gov.au In a separate assessment, a NOAEL of approximately 100 mg/kg bw/day was established for the alkyl sulfate group of chemicals based on various repeated-dose toxicity studies. industrialchemicals.gov.au The primary effect noted after gavage administration was gastrointestinal irritation, which was not observed with dietary feeding. industrialchemicals.gov.au

Interactive Table: Oral Toxicity Data for SLES and Related Compounds

| Compound | Study Type | Animal Model | LD50 / NOAEL | Observed Effects | Source |

|---|---|---|---|---|---|

| Sodium Laureth Sulfate | Acute Oral | Albino Rats | 3.2 or 3.38 mL/kg | Lethargy, diarrhea. industrialchemicals.gov.au | industrialchemicals.gov.au |

| Sodium Laureth Sulfate | Acute Oral | Albino Rats | > 2.9 g/kg | - | industrialchemicals.gov.au |

| Sodium Lauryl Sulfate | Acute Oral | Rats | 977–1427 mg/kg bw | Diarrhea, reduced activity, labored breathing, hunched posture, coma, death. industrialchemicals.gov.au | industrialchemicals.gov.au |

| Sodium Lauryl Sulfate | 90-day Subchronic | Rats | > 430 mg/kg bw/day (NOAEL) | Increased liver weight in females at highest dose (no histopathological changes). industrialchemicals.gov.au | industrialchemicals.gov.au |

| Alkyl Sulfates (Group) | Repeated Dose | Not specified | ~100 mg/kg bw/day (NOAEL) | Gastrointestinal irritation (gavage administration). industrialchemicals.gov.au | industrialchemicals.gov.au |

Effects on Gastrointestinal Mucosa and Drug Absorption

Research has also investigated the influence of SLES and related surfactants on the gastrointestinal (GI) tract, including the mucosal lining and the absorption of drugs.

Sodium lauryl sulfate (SLS) has been studied for its effects on the gastric mucosa. One study investigated the impact of SLS on gastric irritation when co-formulated with aspirin (B1665792) (ASA) and simvastatin (B1681759) (SIM). nih.gov The results showed that the incorporation of SLS in the tablets significantly decreased gastric irritation and the ulcer index. nih.gov The ulcer index for aspirin was reduced from 2.3 in tablets without SLS to 0.8 in tablets containing the surfactant. nih.gov This suggests a potential gastroprotective effect, possibly due to the alkalinizing properties of SLS which can increase the pH of the surrounding microenvironment. nih.gov

The impact of surfactants on drug absorption is another area of active research. A clinical trial was designed to determine if sodium lauryl sulfate affects the absorption of the drug fexofenadine (B15129). veeva.comclinicaltrials.gov The study aims to compare the absorption of fexofenadine taken alone versus when taken with low and high amounts of SLS. veeva.comclinicaltrials.gov This research will assess pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) to understand how SLS might influence the bioavailability of co-administered drugs. clinicaltrials.gov The rapid absorption of alkyl sulfates in the GI tract has been noted, with maximal concentrations reached within 30 minutes to two hours in dogs and humans. industrialchemicals.gov.au

Cell and Molecular Biology Research on this compound Effects

Cytotoxicity Studies (In Vitro Cellular Models)

In vitro studies using various cell models are crucial for understanding the cytotoxic potential of SLES at a cellular level.

Research on an amphibian cell line (A6) from Xenopus laevis evaluated the cytotoxicity of six different SLES variants with varying numbers of ethylene oxide (EO) units. mdpi.comresearchgate.net The study found that all variants impaired cell viability at low concentrations, with median lethal concentrations (LC50) after 48 hours of exposure ranging from 0.398 to 0.554 mg/L in the MTT assay. mdpi.comresearchgate.net The results suggested that SLES variants with fewer EO units were generally more cytotoxic. mdpi.comresearchgate.net

Studies on human cell lines have also been conducted. In one study using human gingival S-G epithelial cells and GF fibroblasts, the 24-hour midpoint cytotoxicity (NR50) for sodium lauryl sulfate (SLS) was 0.0075% for S-G cells and 0.0127% for GF fibroblasts. nih.gov Another study reported that human keratinocytes and fibroblasts cell lines showed no active metabolism or viability after 24 hours of exposure to 1.65 mg/L of SLES with zero EO units (SLE0S). researchgate.net It has also been noted that toothpastes containing sodium lauryl sulfate can have a strong effect on cell viability compared to those with other detergents like cocamidopropyl betaine. tums.ac.ir

Interactive Table: In Vitro Cytotoxicity of SLES and SLS

| Compound | Cell Line | Assay | Exposure Time | Cytotoxicity Value (LC50/NR50) | Source |

|---|---|---|---|---|---|

| SLES (6 variants) | A6 (Xenopus laevis) | MTT | 48 hours | 0.398 - 0.554 mg/L | mdpi.comresearchgate.net |

| SLES (6 variants) | A6 (Xenopus laevis) | Resazurin | 48 hours | 0.557 - 0.969 mg/L | mdpi.comresearchgate.net |

| Sodium Lauryl Sulfate | Human Gingival S-G Epithelial Cells | Neutral Red | 24 hours | 0.0075% | nih.gov |

| Sodium Lauryl Sulfate | Human Gingival GF Fibroblasts | Neutral Red | 24 hours | 0.0127% | nih.gov |

| SLE0S | Human Keratinocytes and Fibroblasts | Not specified | 24 hours | 1.65 mg/L (No viability) | researchgate.net |

Protein Denaturation and Cellular Barrier Integrity

A key mechanism through which surfactants like SLES exert their effects is by interacting with proteins and cellular membranes, which can lead to protein denaturation and disruption of cellular barrier integrity.

Sodium lauryl sulfate (SLS) is known to have potent protein-denaturing activity. drugbank.comatamanchemicals.com It works by disrupting non-covalent bonds within proteins, causing them to lose their native conformation and shape. atamanchemicals.comatamanchemicals.com This property is so well-established that SLS is used as a standard irritant in clinical studies to evaluate the efficacy of other substances in mitigating skin irritation. indexcopernicus.com The interaction of surfactants with proteins in the stratum corneum is considered a primary mechanism for inducing skin irritation. researchgate.net This can lead to the degradation of protein structure and denaturation, which may cause skin layers to separate and become inflamed. researchgate.netindexcopernicus.com

The effect of SLES on cellular barrier integrity is closely linked to its surfactant properties. By lowering the surface tension of aqueous solutions, SLES can interact with the lipid bilayers of cell membranes. drugbank.comatamanchemicals.com An aqueous solution of SLS at concentrations of 1% or less can increase Transepidermal Water Loss (TEWL), indicating a disruption of the skin's permeability barrier. longdom.org The complex structure of the stratum corneum, which is responsible for this barrier, is composed of corneocytes and intercellular lipids. longdom.org The interaction of surfactants with these components can compromise the integrity of this protective layer. While SLES is generally considered less irritating than SLS, it can still impact cellular barriers, particularly at higher concentrations or with prolonged exposure. researchgate.netstppgroup.com

Influence on Microbiological Systems

This compound (SLES), an anionic surfactant, exhibits a significant influence on various microbiological systems. Its interaction with microorganisms is multifaceted, encompassing toxic effects that inhibit microbial growth and its role as a substrate for biodegradation by certain specialized microbes.

The primary mechanism of SLES's antimicrobial action is attributed to its surfactant properties. frontiersin.org Surfactants can disrupt the biological activities of microorganisms by binding to their enzymes, proteins, and the phospholipids (B1166683) that constitute their cell membranes. frontiersin.org At concentrations exceeding its critical micelle concentration (CMC) of approximately 300 mg/L, SLES molecules aggregate to form micelles. frontiersin.orgnih.gov These micelles are capable of solubilizing the lipid components of bacterial cell membranes, which can lead to a loss of membrane integrity and ultimately, cell lysis. frontiersin.org Another described mechanism is the formation of pores within the bacterial membrane, resulting in the leakage of cytoplasmic contents and subsequent cell death. researchgate.net

Research Findings on Bacteria

Research has demonstrated that SLES can have detrimental effects on certain bacterial populations. For instance, some studies have noted a decrease in bacterial numbers and cell viability in soil conditioned with SLES, indicating its toxicity to specific bacterial groups within the microbial community. frontiersin.org The marine bacterium Vibrio fischeri has been identified as particularly sensitive to SLES. mdpi.comnih.gov In ecotoxicological tests on soil elutriates, a toxic threshold for V. fischeri has been identified at a concentration of 2 mg/L. mdpi.comnih.gov One study recorded a 40% inhibition of bioluminescence in V. fischeri when the SLES concentration in soil was 105.8 mg/kg, which corresponded to 2.6 mg/L in the water extract. mdpi.com

Conversely, many bacterial species are not only resistant to SLES but can also utilize it as a carbon and energy source, leading to its biodegradation. frontiersin.org This is particularly true for environmental bacteria found in soil and wastewater. mdpi.comub.ac.id Bacterial consortia dominated by the class Gamma-Proteobacteria, especially the genus Pseudomonas, have shown high efficiency in degrading SLES. frontiersin.orgnih.gov In one study, an isolated bacterial consortium was able to degrade 94% of an initial SLES concentration of 250 mg/L within nine hours. frontiersin.org

Studies have investigated the optimal conditions for SLES biodegradation by specific bacterial strains. For example, Pseudomonas aeruginosa demonstrated the highest SLES removal percentages at a temperature of 30°C and a pH of either 7 or 9. ub.ac.id Furthermore, research into anoxic environments, such as those in wastewater treatment plants, has revealed that nitrate-reducing bacteria like Pseudomonas stutzeri and Pseudomonas nitroreducens can effectively degrade SLES. nih.govresearchgate.net These strains showed remarkable resistance, capable of growing in the presence of SLES concentrations as high as 40 g/L. nih.govresearchgate.net

The following table summarizes findings from a study on the biodegradation of SLES by Pseudomonas aeruginosa under varying conditions.

Table 1: Influence of Temperature and pH on SLES Biodegradation by Pseudomonas aeruginosa

| Initial SLES Concentration (mg/L) | Temperature (°C) | pH | Removal Percentage (%) | Reference |

|---|---|---|---|---|

| 25 | 30 | 7 | 98.44 | ub.ac.id |

| 25 | 30 | 9 | 96.36 | ub.ac.id |

| 100 | 40 | 5 | Lowest removal observed | ub.ac.id |

Research Findings on Fungi

The influence of SLES extends to fungal species as well. A study investigating the yeast Saccharomyces cerevisiae found that SLES, when combined with plasma-activated water (PAW), exhibited a synergistic antifungal effect. nih.gov This combination led to the reduction of an initial yeast population of 6.95 log10 CFU/mL to an undetectable level. nih.gov The mechanism behind this synergistic action involves severe disruption of the fungal cell membrane's integrity and permeability. nih.govresearchgate.net This disruption leads to increased lipid oxidation and interferes with the mitochondrial membrane potential, ultimately causing oxidative damage to the cell. nih.gov Other research has noted the potential for SLES to be used as an antifungal agent, particularly against species of Malassezia. google.com

The table below illustrates the synergistic effect of SLES and Plasma-Activated Water (PAW) on Saccharomyces cerevisiae.

Table 2: Synergistic Antifungal Activity of SLES and Plasma-Activated Water (PAW) against Saccharomyces cerevisiae

| Treatment | Initial Concentration (log10 CFU/mL) | Treatment Time (min) | Result | Reference |

|---|---|---|---|---|

| PAW + SLES (0.50 mg/mL) | 6.95 | 20 | Reduced to undetectable level | nih.gov |

Environmental Fate and Ecotoxicological Research of Sodium Lauryl Ether Sulfate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of SLES is largely determined by its biodegradability, which varies depending on environmental conditions and the presence of specific microorganisms.

Under aerobic conditions, the primary degradation pathway for SLES is ether cleavage. ub.ac.idnih.gov This process involves the breaking of the ether bonds in the ethoxylate chain, leading to the formation of intermediate compounds that can be further broken down, ultimately releasing sulfate (B86663). ub.ac.idd-nb.info Another potential aerobic mechanism is the direct cleavage of the sulfate ester bond, which occurs before the degradation of the carbon structure. ub.ac.idd-nb.info

While aerobic degradation is well-documented, less is known about the fate of SLES in anoxic environments. nih.gov Some studies indicate that SLES can be degraded under anoxic (nitrate-reducing) conditions, although the process may be slower than in aerobic environments. polymerchem.orgnih.gov The mechanisms in anoxic degradation are thought to involve both ether and ester cleavage. nih.govresearchgate.net

The rate at which SLES biodegrades varies significantly across different environmental settings.

Wastewater Treatment Plants (WWTPs): WWTPs are the primary entry point of SLES into the environment. ub.ac.id In the aerobic conditions of activated sludge systems, SLES generally shows high levels of biodegradation, with reported degradation rates ranging from hours to a few days. polymerchem.orgnih.gov For instance, one study observed 94% degradation of a 250 mg/L SLES concentration within 9 hours in a bacterial consortium from a tunnel construction site. frontiersin.org However, in anoxic zones of WWTPs, such as denitrification tanks, the degradation is slower. polymerchem.orgnih.gov

Water: In natural waters, the biodegradation of SLES is influenced by factors such as the presence of sediment and the microbial population. In river water samples containing sediment, the half-life of SLES has been estimated to be as short as 0.23 days. researchgate.net

Soil: In soil, SLES has been shown to be readily biodegradable by natural microbial populations. researchgate.net Half-lives in soil can range from 8 to 46 days, depending on the soil type. researchgate.net In excavated soil from tunneling operations, where SLES is used as a foaming agent, concentrations can range from 40 to 500 mg/kg. nih.govresearchgate.netsci-hub.se Even at these levels, biodegradation occurs, with half-lives reported between 9 and 25 days. mdpi.com

The following table summarizes the biodegradation kinetics of SLES in different environmental compartments:

Interactive Data Table: SLES Biodegradation Kinetics| Environmental Compartment | Conditions | Degradation Rate/Half-life | Reference |

|---|---|---|---|

| Wastewater Treatment Plant | Aerobic, Bacterial Consortium | 94% degradation in 9 hours (at 250 mg/L) | frontiersin.org |

| Wastewater Treatment Plant | Anoxic | Slower than aerobic degradation | polymerchem.orgnih.gov |

| River Water | With Sediment | Half-life of 0.23 days | researchgate.net |

| Soil | Natural Microbial Populations | Half-life of 8 to 46 days | researchgate.net |

| Excavated Soil | Foaming Agent Residue | Half-life of 9 to 25 days | mdpi.com |

The biodegradation of SLES is carried out by a diverse range of microorganisms. Bacterial consortia, often found in wastewater and activated sludge, have been shown to be effective in breaking down SLES. ub.ac.idfrontiersin.org Many of the identified bacteria belong to the Gammaproteobacteria class, with genera such as Pseudomonas, Acinetobacter, Klebsiella, and Serratia being commonly implicated. ub.ac.idsemanticscholar.org

Specific bacterial strains have also been isolated and studied for their SLES-degrading capabilities. For example, Pseudomonas aeruginosa isolated from Iraqi wastewater demonstrated high efficiency, achieving up to 98.44% removal of SLES at a concentration of 25 mg/L under optimal conditions (30°C and pH 7). ub.ac.id Other identified SLES-degrading bacteria include Citrobacter braakii and a consortium of Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera. nih.govd-nb.info Under anoxic conditions, nitrate-reducing bacteria such as Comamonas, Pseudomonas, and Alicycliphilus have been found to degrade SLES. nih.govresearchgate.net

Kinetics of Biodegradation in Various Environmental Compartments (Water, Soil, Wastewater Treatment Plants).

Ecotoxicity to Aquatic Organisms

While SLES is biodegradable, its presence in aquatic environments before complete degradation can have toxic effects on various organisms. sci-hub.secamachem.com

SLES has been shown to have detrimental effects on aquatic organisms, with toxicity levels varying between species. researchgate.netsci-hub.se

Fish: Fish appear to be more sensitive to SLES than some invertebrates. sci-hub.se Acute toxicity tests have reported IC50 (half maximal inhibitory concentration) values for fish ranging from 7.42 mg/L to 13.64 mg/L. sci-hub.se

Aquatic Invertebrates: For crustaceans, the toxicity of SLES is generally lower. The LC50 (lethal concentration for 50% of the population) for the crustacean Daphnia magna ranges from 4.2 to 72 mg/L. sci-hub.se For other invertebrates like Artemia franciscana and Gammarus pulex, the LC50 values are reported to be between 23.92 and 39.24 mg/L. sci-hub.se However, some aquatic insects have shown higher sensitivity, with acute EC50 (median effective concentration) values below 1 mg/L. researchgate.net The most sensitive chronic response observed was for the midge Chironomus riparius, with a 30-day NOEC (No-Observed-Effect-Concentration) for emergence of 0.01 mg/L. researchgate.net

The following table provides a summary of the acute toxicity of SLES to various aquatic organisms:

Interactive Data Table: Acute Toxicity of SLES to Aquatic Organisms| Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Fish | IC50 | 7.42 - 13.64 | sci-hub.se |

| Daphnia magna (Crustacean) | LC50 | 4.2 - 72 | sci-hub.se |

| Artemia franciscana (Crustacean) | LC50 | 23.92 - 39.24 | sci-hub.se |

| Gammarus pulex (Crustacean) | LC50 | 23.92 - 39.24 | sci-hub.se |

| Raphidocelis subcapitata (Algae) | EC50 | 2.18 | sci-hub.se |

| Vibrio fischeri (Bacteria) | EC50 | >2 mg/L (threshold for toxicity) | researchgate.netcnr.it |

Algae and aquatic microorganisms are also susceptible to the toxic effects of SLES.

Algae: Ecotoxicological tests have shown that algae are particularly sensitive to SLES. For the freshwater microalga Raphidocelis subcapitata, an EC50 value of 2.18 mg/L has been reported. sci-hub.se In general, algae are considered one of the most susceptible aquatic organisms to sulfonamides, a class of compounds that includes SLES. nih.gov

Aquatic Microorganisms: The marine bacterium Vibrio fischeri is commonly used in ecotoxicity testing. Studies have shown that SLES concentrations above 2 mg/L can cause toxicity to this bacterium, as measured by the inhibition of its bioluminescence. researchgate.netcnr.it

Bioaccumulation in Aquatic Food Chains

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant widely used in a variety of personal care and cleaning products, leading to its frequent detection in aquatic environments. drelieorganics.inresearchgate.net Understanding its potential for bioaccumulation within aquatic food chains is crucial for a comprehensive environmental risk assessment.

The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow). For SLES, the Log Pow is estimated to be 0.3, indicating a low bioaccumulative potential. redox.com Similarly, the Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water, is estimated to be moderate for SLES. nih.gov One source calculated a BCF of 71, which suggests a moderate potential for bioconcentration in aquatic organisms. nih.govscielo.org.mx Another source reported an estimated BCF ranging from 70.79 to 72.127. santos.com However, it is generally agreed that based on the low log Kow and the calculated BCFs, significant bioaccumulation of SLES is not expected. santos.com

While specific bioaccumulation studies on SLES are limited, data from surrogate chemicals and related compounds provide further insight. santos.com For instance, studies on sodium lauryl sulphate (SLS) have shown that at high concentrations, it can disrupt the gill epithelium in fish. eosca.eu However, these effects are observed at concentrations much higher than typically found in the environment, and at lower concentrations, the effects appear to be reversible. eosca.eu This suggests that while uptake occurs, it may not lead to long-term accumulation.

The process of bioaccumulation is complex and is influenced by an organism's ability to metabolize and eliminate a substance. eosca.eu Surfactants like SLES are generally biodegradable and can be metabolized by organisms, which reduces the likelihood of biomagnification, the process where the concentration of a substance increases at successively higher levels in a food chain. eosca.eugeorgiasouthern.edu In fact, some research suggests that organisms at higher trophic levels may have a greater capacity to metabolize surfactants, leading to lower BCF values in fish compared to algae. eosca.eu

Invertebrates, which form a crucial part of the base of many aquatic food webs, can accumulate contaminants from both the water and sediment. astm.orgnih.gov While some studies have focused on the bioaccumulation of other persistent chemicals in invertebrates, specific data on SLES bioaccumulation in various invertebrate species under different environmental conditions is an area requiring further research. scielo.org.mxastm.orgnih.gov

Table 1: Estimated Bioaccumulation Potential of this compound (SLES)

| Parameter | Value | Interpretation | Source |

| Log Pow | 0.3 | Low bioaccumulative potential | redox.com |

| Estimated BCF | 71 | Moderate potential for bioconcentration | nih.gov |

| Estimated BCF Range | 70.79 - 72.127 | Moderate potential for bioconcentration | santos.com |

Ecotoxicity to Terrestrial Organisms and Ecosystems

The environmental impact of this compound (SLES) extends beyond aquatic systems to terrestrial environments, primarily through the land application of sewage sludge and the use of SLES-containing products in agriculture and land remediation. researchgate.net

Effects on Terrestrial Plants (Germination, Root Elongation, Photosynthetic Performance)

Research into the effects of SLES on terrestrial plants is critical for understanding its potential impact on agriculture and natural vegetation. While comprehensive data is still emerging, studies on related surfactants like sodium lauryl sulfate (SLS) indicate potential for phytotoxicity. The application of products containing SLS as an herbicide suggests that at certain concentrations, it can have detrimental effects on plant life. usda.gov The exact mechanisms and concentration thresholds for SLES phytotoxicity, including its impact on seed germination, the development of root systems, and the efficiency of photosynthesis, are areas that require more dedicated research.

Toxicity to Soil Invertebrates (e.g., Earthworms)

Soil invertebrates, such as earthworms, play a vital role in maintaining soil health and structure. The introduction of SLES into the soil environment can pose a risk to these organisms. Ecotoxicological studies are essential to determine the lethal and sublethal concentrations of SLES for key soil invertebrate species. For a structurally related chemical, sodium 2-(2-dodecyloxyethoxy) ethyl sulfate (SDES), a long-term toxicity study of 14 days on the earthworm Eisenia fetida estimated the lethal concentration (LC50) to be 2600 mg/kg of soil (dry weight). santos.com This suggests that at high concentrations, SLES and related compounds can be harmful to earthworms. Further research is needed to understand the chronic effects and potential for bioaccumulation in these organisms.

Impact on Soil Microbial Communities and Processes

Soil microorganisms are fundamental to nutrient cycling and the decomposition of organic matter. The introduction of surfactants like SLES can alter the composition and activity of these microbial communities. SLES is known to be biodegradable, and its degradation in soil is carried out by various microorganisms. mdpi.com Studies have shown that SLES can be degraded under both aerobic and anaerobic conditions. nih.gov The rate of degradation can be influenced by factors such as the initial concentration of SLES and the specific microbial populations present in the soil. mdpi.com While the biodegradability of SLES is a positive attribute, high concentrations could potentially inhibit certain microbial processes before degradation occurs. The long-term impacts of continuous or high-level SLES exposure on the functional diversity of soil microbial ecosystems remain an area of active investigation.

Environmental Distribution and Transport Studies

The widespread use of SLES in household and industrial products ensures its continuous release into the environment through various waste streams. drelieorganics.innih.gov Understanding its distribution and transport is key to assessing its environmental exposure and potential risks.

Presence and Concentrations in Wastewater and Effluents

Due to its use in products that are typically washed down the drain, SLES is a common constituent of municipal and industrial wastewater. drelieorganics.in The concentration of SLES in raw wastewater can vary significantly depending on the population density, industrial inputs, and water consumption patterns.

Wastewater treatment plants (WWTPs) are the primary barrier preventing the release of SLES into the environment. SLES is readily biodegradable, and conventional WWTPs can achieve high removal efficiencies. drelieorganics.innih.gov However, the efficiency can be influenced by factors such as the treatment technology, operating conditions, and the initial concentration of SLES.

Table 2: Initial SLES Concentrations in Elutriates from Conditioned Soils

| Soil Sample | Initial SLES Concentration in Elutriate (mg/L) |

| S1 | 0.74 |

| S2 | 1.05 |

| S3 | 2.60 |

| S4 | 1.20 |

| Source: mdpi.com |

This data highlights that even after interaction with soil, SLES can be leached into the aqueous phase, simulating its potential to enter water bodies from contaminated land.

Distribution in Soil and Sediments, particularly in Industrial Applications

This compound (SLES), a widely used anionic surfactant, can enter terrestrial environments through various pathways, including the land application of sewage sludge and direct discharge from industrial activities. atamanchemicals.comdiplomatacomercial.com Its distribution in soil and sediments is governed by several factors, including its chemical properties and the characteristics of the soil and sediment.

SLES is readily biodegradable under aerobic conditions, which are typical in surface soils and the upper layers of sediments. polymerchem.orggreenagrochem.com However, its degradation rate can be significantly slower in anaerobic environments, which are common in deeper soil layers and sediments. greenagrochem.com The persistence of SLES in these anoxic zones raises concerns about its potential long-term accumulation.

The mobility of SLES in soil is influenced by its tendency to adsorb to soil particles. While SLES is water-soluble, it can bind to organic matter and clay minerals in the soil, which can retard its movement into groundwater. epa.govepa.gov However, in soils with low organic matter content, SLES is more mobile and can leach into groundwater. cdc.gov

Industrial applications can lead to localized high concentrations of SLES in soil and sediments. atamanchemicals.com For instance, in areas surrounding manufacturing plants that produce or use SLES, soil and sediment contamination can occur through spills, leaks, or the disposal of untreated wastewater. greenagrochem.com The textile and leather industries also use SLES, and their effluent can contribute to its presence in nearby soils and waterways. atamanchemicals.com

Assessment of 1,4-Dioxane (B91453) Persistence in Environmental Systems

A significant environmental concern associated with SLES is the potential for it to be contaminated with 1,4-dioxane, a byproduct of the ethoxylation process used in its manufacturing. polymerchem.orgmadebyrisch.co.za 1,4-dioxane is a synthetic industrial chemical that is highly soluble in water and does not readily biodegrade in the environment, making it a persistent and mobile contaminant. sciopen.comslenvironment.comyale.edu

Once released into the environment, 1,4-dioxane can readily leach from soil into groundwater due to its low adsorption to soil particles. epa.govepa.govcdc.gov Its high water solubility and resistance to natural degradation processes allow it to form extensive contaminant plumes in groundwater that can travel long distances from the original source of contamination. slenvironment.comyale.edu This persistence makes it a challenging contaminant to remediate. yale.edu

The natural attenuation of 1,4-dioxane in groundwater is generally slow. sciopen.com While some microorganisms have been identified that can biodegrade 1,4-dioxane, this often occurs under specific conditions, such as in the presence of other compounds that act as a primary food source for the microbes (cometabolism). researchgate.netenviro.wiki In many subsurface environments, the conditions are not favorable for significant biodegradation of 1,4-dioxane. enviro.wikiitrcweb.org

The presence of 1,4-dioxane in drinking water sources is a major concern due to its classification as a likely human carcinogen. epa.govsciopen.com Its persistence in water systems means that it can accumulate and pose long-term risks to both human health and ecosystems. slenvironment.com

Life Cycle Assessment (LCA) and Sustainable Production of this compound

Carbon Footprint Analysis and Energy Demand

The production of SLES is an energy-intensive process with a notable carbon footprint. A "cradle-to-gate" life cycle assessment (LCA) of SLES with 3 moles of ethylene (B1197577) oxide estimated a global warming potential of 1.87 metric tons of CO2 equivalent per metric ton of SLES produced and a primary energy demand of 71.7 gigajoules per metric ton. polymerchem.orgresearchgate.netijsart.com

The primary contributors to the carbon footprint and energy demand of SLES production are the raw materials and the energy consumed during manufacturing. The key raw materials, lauryl alcohol and ethylene oxide, can be derived from either petrochemical or oleochemical (plant-based) feedstocks. niranchemical.comresearchgate.net Petrochemical-based production relies on fossil fuels, contributing to greenhouse gas emissions and fossil fuel depletion. greenagrochem.comimperial.ae Oleochemical-based production, often using palm or coconut oil, also has a significant carbon footprint associated with land use change, fertilizer production, and transportation. polymerchem.orgworldwildlife.org

Several studies have analyzed the comparative environmental impacts of petrochemical versus oleochemical sourcing for the fatty alcohol component of SLES. Research indicates that petrochemical-derived fatty alcohol may have lower average greenhouse gas emissions compared to palm kernel oil-derived fatty alcohol, depending on land use practices and waste treatment methods for the latter. researchgate.netresearchgate.netnih.gov

Water Footprint and Resource Depletion Assessments

The production of SLES also has a significant water footprint and contributes to resource depletion. The cultivation of raw materials, particularly oleochemical feedstocks like palm oil, requires substantial amounts of water for irrigation. worldwildlife.org The manufacturing process itself also consumes water for cooling, cleaning, and as a solvent.

A life cycle assessment comparing fatty alcohols derived from palm kernel oil (PKO) and petrochemicals found that the sourcing decision affects water depletion. researchgate.net The agricultural stage of PKO-based production, in particular, can have a high water footprint.

In terms of resource depletion, the reliance on petrochemical feedstocks for SLES production contributes to the depletion of finite fossil fuel reserves. imperial.aeresearchgate.net While oleochemicals are derived from renewable resources, the expansion of plantations for crops like palm oil can lead to deforestation and the depletion of other natural resources, such as biodiversity. worldwildlife.orgdiplomatacomercial.com A cradle-to-gate LCA of SLES identified a fossil depletion impact of 600 kg of oil equivalent per metric ton of SLES. researchgate.net

Cleaner Production Scenarios and Environmental Performance Improvement

Research has identified several cleaner production scenarios to improve the environmental performance of SLES manufacturing. researchgate.netresearchgate.net These strategies focus on reducing energy consumption, utilizing renewable resources, and minimizing waste generation. ease.iounirioja.es

Key strategies for improving the environmental performance of SLES production include:

Utilizing Renewable Energy: Replacing fossil fuels with renewable energy sources, such as biomass or solar power, for thermal energy generation during the manufacturing process can significantly reduce the carbon footprint. researchgate.netresearchgate.net

Alternative Raw Material Sourcing: Exploring alternative feedstocks for lauryl alcohol and ethylene oxide can also lead to environmental benefits. For example, using synthetic lauryl alcohol has been shown to potentially reduce the climate change impact compared to some oleochemical sources, although it may increase fossil depletion. researchgate.net The production of ethylene oxide from sugarcane-derived ethanol (B145695) has also been investigated, though its benefits are dependent on the energy efficiency of the entire production chain. researchgate.net

Process Optimization: Implementing lean manufacturing principles and optimizing production processes can help to reduce energy and material waste. ease.io

Green Chemistry: Adopting green chemistry principles in the design of SLES and its manufacturing process can lead to the use of less hazardous substances and the generation of less waste. lucintel.com

Sourcing of Raw Materials and Associated Environmental Implications

The sourcing of raw materials for SLES production has significant environmental implications. madebyrisch.co.zalucintel.com The two primary feedstocks, fatty alcohols and ethylene oxide, can be derived from either petrochemical or oleochemical sources. greenagrochem.comchemi.co.za

Petrochemical Sourcing: Petrochemical-based SLES is derived from petroleum or natural gas. niranchemical.comimperial.ae The primary environmental impacts associated with this route are the depletion of fossil fuels and the emission of greenhouse gases during extraction, refining, and processing. greenagrochem.comp2infohouse.org

Oleochemical Sourcing: Oleochemical-based SLES is typically derived from palm or coconut oil. researchgate.netdiplomatacomercial.com While these resources are renewable, their cultivation can have significant environmental consequences. The expansion of palm oil plantations is a major driver of deforestation, leading to habitat loss for endangered species and increased greenhouse gas emissions from land-use change. polymerchem.orgworldwildlife.org The use of fertilizers and pesticides in agriculture can also lead to soil and water pollution. worldwildlife.org

However, sourcing oleochemicals from certified sustainable sources can help to mitigate these negative impacts. polymerchem.orgdiplomatacomercial.com Life cycle assessments have shown that the environmental performance of oleochemical-based SLES is highly dependent on agricultural practices, including land management and waste treatment. researchgate.netslideshare.net For instance, using locally sourced palm kernel oil in Brazil showed improved environmental impacts in several categories compared to imported oil due to different cultivation practices and reduced transportation distances. slideshare.net

The choice between petrochemical and oleochemical sourcing involves trade-offs. nih.govp2infohouse.org While oleochemicals offer the advantage of being renewable, their environmental impact is closely tied to sustainable agricultural practices. researchgate.netspendedge.com

Advanced Applications and Formulation Science Research Involving Sodium Lauryl Ether Sulfate

Pharmaceutical Formulation Research

In the realm of pharmaceutical sciences, SLES is investigated for its potential to enhance the efficacy of drug formulations through various mechanisms. Its roles as a solubilizing agent, dissolution enhancer, wetting agent, lubricant, and penetration enhancer are of particular interest to formulation scientists.

Role as a Solubilizing Agent for Poorly Water-Soluble Drugs

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs, which often exhibit low bioavailability. ascendiacdmo.com Surfactants like sodium lauryl sulfate (B86663) (SLS), a close relative of SLES, are employed to improve the solubility of these drugs. pharmaexcipients.com The mechanism of solubilization primarily involves the formation of micelles at concentrations above the critical micelle concentration (CMC). pharmaexcipients.comresearchgate.net These micelles have a hydrophobic core that can encapsulate non-polar drug molecules, thereby increasing their apparent solubility in aqueous media. researchgate.net

Research has shown that the presence of SLS can considerably increase the solubility of a wide range of drugs. researchgate.net For instance, studies on fixed-dose combination products of poorly water-soluble compounds have utilized SLS to enhance solubility. ualberta.canih.gov The effectiveness of solubilization is dependent on the surfactant concentration, with a significant increase in drug solubility observed above the CMC. pharmaexcipients.comresearchgate.net

Interactive Table: Impact of SLS Concentration on Drug Solubility

| Drug Class | Example Drug | SLS Concentration | Observation |

|---|---|---|---|

| BCS Class II | Compound X & Y | Increasing concentrations | Increased absorbance, indicating higher solubility. ualberta.ca |

| Various | 19 diverse drugs | Above CMC (0.5%) | Considerable increase in solubility for most drugs. pharmaexcipients.comresearchgate.net |

| BCS Class II | Tadalafil | In solid dispersion | Significantly improved apparent solubility. nanotrun.com |

Influence on Drug Dissolution and Bioavailability

The rate at which a drug dissolves is a critical factor influencing its absorption and, consequently, its bioavailability. nih.gov For poorly water-soluble drugs, slow dissolution can be a rate-limiting step for absorption. ascendiacdmo.com SLES, by enhancing solubility, can also improve the dissolution rate of drugs. nih.gov According to the Noyes-Whitney equation, the dissolution rate is proportional to the drug's saturation solubility. nih.gov By increasing this solubility, SLES can lead to a faster dissolution profile.

The use of SLES can lead to enhanced bioavailability. For example, in a study involving simvastatin (B1681759) and aspirin (B1665792) tablets, the inclusion of SLS significantly improved the in vitro dissolution of both drugs. nih.gov However, the relationship between excipients and bioavailability can be complex. In some cases, even small amounts of surfactants like SLS can impact the bioavailability of drugs, including those from Biopharmaceutics Classification System (BCS) class I and II. nih.gov This highlights the need for careful consideration and evaluation of excipient effects during formulation development.

Function as a Wetting Agent and Lubricant in Solid Dosage Forms

In the manufacturing of solid dosage forms like tablets and capsules, SLES can serve dual functions as a wetting agent and a lubricant. nanotrun.comresearchgate.net As a wetting agent, it reduces the surface tension between the solid drug particles and the dissolution medium, which is particularly beneficial for hydrophobic drugs. researchgate.net This improved wetting facilitates faster water penetration into the tablet, promoting quicker disintegration and dissolution. nanotrun.comatamanchemicals.com

Interestingly, SLES has also been investigated as a lubricant, an alternative to commonly used hydrophobic lubricants like magnesium stearate (B1226849), which can sometimes negatively impact tablet disintegration and dissolution. researchgate.netpharmaexcipients.com Studies have shown that SLES can provide lubrication efficiency comparable to magnesium stearate without compromising tabletability. researchgate.net Furthermore, tablets containing SLES have demonstrated improved in vitro dissolution compared to those with magnesium stearate, an effect attributed to the enhanced wetting properties of SLES. researchgate.net The typical concentration of SLES used as a lubricant is around 2%. atamanchemicals.com

Mechanisms of Action as a Penetration Enhancer in Topical Formulations

SLES is also explored as a penetration enhancer in topical and transdermal drug delivery systems, aiming to overcome the barrier function of the stratum corneum. omicsonline.orgnih.gov The primary mechanisms by which anionic surfactants like SLES enhance skin penetration include:

Increased Fluidity of Epidermal Lipids: SLES can disrupt the highly ordered structure of the lipids in the stratum corneum, making it more fluid and permeable to drug molecules. omicsonline.org

Increased Skin Hydration: The interaction of the SLES alkyl chain with the skin structure can expose the sulfate head group, creating additional sites for water binding and thereby increasing skin hydration. omicsonline.org This increased hydration can facilitate drug permeation.

Protein Denaturation: At higher concentrations, SLES can denature proteins within the corneocytes, further compromising the barrier integrity. nih.gov

Research has demonstrated that SLES can significantly enhance the skin permeation of various drugs. omicsonline.org However, the extent of enhancement can be dependent on the concentration of SLES and the lipophilicity of the drug. researchgate.net For instance, one study showed that SLES increased the permeability of hydrophilic to moderately lipophilic compounds but had little effect on highly lipophilic compounds. researchgate.net

Interactions with Other Excipients and Drug Substances

These interactions can be either beneficial or detrimental. For example, the solubilizing effect of SLES is a desirable interaction. However, unwanted interactions can also occur. Under acidic conditions, SLES can hydrolyze into lauryl alcohol and sodium bisulfate, which could affect the stability of the formulation. nanotrun.com Furthermore, being an ionic compound, SLES can have charge-based interactions with oppositely charged drug substances or excipients, potentially leading to the formation of less soluble complexes. bjbms.org

The presence of SLES can also influence the bioavailability of drugs in ways that are not always predictable. Studies have shown that even small variations in the amount of SLS can affect the bioavailability of certain drugs, underscoring the importance of thorough compatibility and bioequivalence studies. nih.gov

Tissue Engineering and Regenerative Medicine Applications

A burgeoning area of research is the application of SLES in tissue engineering and regenerative medicine, primarily as a decellularizing agent. nih.govcetjournal.itnih.gov Decellularization is the process of removing cellular components from a tissue while preserving the intricate architecture of the extracellular matrix (ECM). nih.gov This native ECM can then serve as a scaffold for regenerative purposes, providing a biocompatible and biomimetic environment for cell growth and differentiation. cetjournal.it

Detergents are commonly used for decellularization due to their effectiveness in disrupting cell membranes. nih.gov While sodium dodecyl sulfate (SDS) has been a widely used detergent for this purpose, research has shown that it can also damage essential ECM components like collagen and glycosaminoglycans. cetjournal.itresearchgate.net

SLES has emerged as a milder alternative to SDS for decellularization. cetjournal.itscispace.com Studies comparing SLES and SDS for the decellularization of tissues such as kidney, liver, and bone have revealed several advantages of using SLES:

Better ECM Preservation: SLES has been shown to better preserve the microarchitecture of the ECM compared to SDS. nih.govpreprints.org

Higher Retention of ECM Components: Research indicates that SLES treatment can result in higher retention of glycosaminoglycans (GAGs) and collagen. nih.govresearchgate.net

Improved Biocompatibility: Scaffolds decellularized with SLES have demonstrated better cell viability and lower inflammatory responses upon recellularization and transplantation. nih.govscispace.comresearchgate.net

For example, a study on rat kidney decellularization found that while both SLES and SDS achieved complete cell removal, the ECM architecture was significantly better preserved in the SLES group. nih.gov Similarly, in bone tissue engineering, SLES-treated scaffolds showed higher carbohydrate and collagen content and significantly better cell viability compared to those treated with SDS or trypsin/EDTA. researchgate.net Although SLES may be a slower decellularizing agent than SDS, its ability to better maintain the integrity and biocompatibility of the ECM makes it a promising tool for creating scaffolds for tissue engineering and regenerative medicine. nih.gov

Interactive Table: Comparison of Decellularization Agents

| Parameter | SLES | SDS | Finding |

|---|---|---|---|

| Kidney Decellularization | |||

| Cell Removal | Complete | Complete | Both effective. nih.gov |

| ECM Architecture | Significantly better preservation | Less preserved | SLES is superior for preserving microarchitecture. nih.gov |

| Liver Decellularization | |||

| ECM Preservation | Partially preserved | Potential for damage | SLES is a milder detergent. cetjournal.it |

| Bone Decellularization | |||

| DNA Content | Significantly lower | Higher than SLES | SLES is more efficient at DNA removal. researchgate.net |